Cas no 126867-54-7 (4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine)
![4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine structure](https://www.kuujia.com/scimg/cas/126867-54-7x500.png)
4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
- 4,6-bis(methylsulfanyl)-1-propylpyrazolo[3,4-d]pyrimidine
- 126867-54-7
-
- Inchi: InChI=1S/C10H14N4S2/c1-4-5-14-8-7(6-11-14)9(15-2)13-10(12-8)16-3/h6H,4-5H2,1-3H3
- InChI Key: PMSDDRHALKJYRW-UHFFFAOYSA-N
- SMILES: CCCN1C2=C(C=N1)C(=NC(=N2)SC)SC
Computed Properties
- Exact Mass: 254.06598881g/mol
- Monoisotopic Mass: 254.06598881g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 94.2Ų
4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151725-1g |
4,6-bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine |
126867-54-7 | 95% | 1g |
$574 | 2021-08-05 | |
Chemenu | CM151725-1g |
4,6-bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine |
126867-54-7 | 95% | 1g |
$574 | 2024-08-02 |
4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Additional information on 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction to 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 126867-54-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine, identified by its CAS number 126867-54-7, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine scaffold, a class of molecules known for their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The presence of methylthio substituents at the 4 and 6 positions, along with a propyl group at the 1-position, contributes to its distinct chemical profile and enhances its interactions with biological targets.
The pyrazolo[3,4-d]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring connected to a pyrimidine ring. This structural motif is highly versatile and has been extensively studied for its ability to modulate various biological pathways. The methylthio groups in 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine introduce sulfur atoms into the molecule, which can participate in hydrogen bonding and metal coordination interactions. These features make the compound a promising candidate for drug discovery efforts aimed at developing novel therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the binding modes of this compound with biological targets. Studies have shown that the propyl group at the 1-position enhances solubility and improves oral bioavailability, while the methylthio substituents enhance binding affinity to certain enzymes and receptors. These insights have guided the design of derivatives with improved pharmacokinetic profiles and enhanced biological activity.
In the realm of medicinal chemistry, 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine has been investigated for its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Kinases are critical enzymes that regulate cell signaling pathways, and their dysregulation is often associated with tumor growth and metastasis. Preclinical studies have demonstrated that this compound can selectively inhibit certain kinases by binding to their active sites, thereby disrupting aberrant signaling pathways. The methylthio groups play a crucial role in this interaction by forming stable hydrogen bonds with key residues in the enzyme's active pocket.
Moreover, the pyrazolo[3,4-d]pyrimidine scaffold has shown promise in treating viral infections. The structural flexibility of this scaffold allows it to mimic natural substrates or inhibitors of viral enzymes, thereby inhibiting viral replication. Research has indicated that 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine can interfere with viral protease activity or polymerase function, leading to reduced viral load in infected cells. The propyl group at the 1-position has been found to enhance penetration into cellular compartments where viral replication occurs.
The anti-inflammatory properties of this compound have also been explored. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. Studies have shown that 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. The methylthio substituents contribute to this effect by interacting with transcription factors involved in inflammation regulation.
From a synthetic chemistry perspective, 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine serves as a valuable building block for designing novel heterocyclic compounds. Its unique structural features make it amenable to functionalization at multiple positions, allowing chemists to explore diverse chemical space. Advances in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives using transition-metal-catalyzed reactions and other innovative techniques.
The development of new analytical methods has also facilitated the study of this compound's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its structure and conformational behavior. These analytical tools are essential for characterizing new derivatives and understanding their interactions with biological targets.
Future research directions include exploring the pharmacological potential of 4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine in preclinical models of human diseases. By leveraging cutting-edge technologies such as CRISPR gene editing and organ-on-a-chip systems, researchers aim to validate its therapeutic efficacy and identify potential side effects before moving into clinical trials.
In conclusion,4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 126867-54-7) is a structurally intriguing compound with significant potential in chemical biology and medicinal chemistry. Its unique features make it a valuable tool for drug discovery efforts aimed at developing novel therapeutics for cancer、viral infections、and inflammatory diseases。Ongoing research continues to uncover new applications for this compound,underscoring its importance as a cornerstone in modern drug development。
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